2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)propanamide
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Overview
Description
2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a biphenyl group linked to a piperidine moiety through a propanamide linkage, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)propanamide typically involves the following steps:
Formation of Biphenyl-4-yloxy Intermediate: The biphenyl-4-yloxy group is synthesized through a nucleophilic substitution reaction, where a biphenyl derivative reacts with a suitable leaving group.
Coupling with Piperidine: The intermediate is then coupled with 1-methylpiperidine under basic conditions to form the desired product.
Amidation: The final step involves the amidation reaction, where the propanamide linkage is introduced using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, while the piperidine moiety can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)propanamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of receptor-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperidine moiety can interact with polar or charged residues. This interaction can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)acetamide
- 2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)butanamide
- 2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)pentanamide
Uniqueness
2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)propanamide stands out due to its specific propanamide linkage, which can influence its chemical reactivity and biological activity. The presence of the biphenyl group also imparts unique steric and electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-(4-phenylphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16(21(24)22-19-12-14-23(2)15-13-19)25-20-10-8-18(9-11-20)17-6-4-3-5-7-17/h3-11,16,19H,12-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZYQGRHTDCPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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